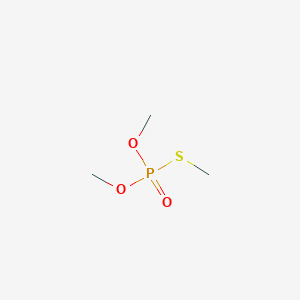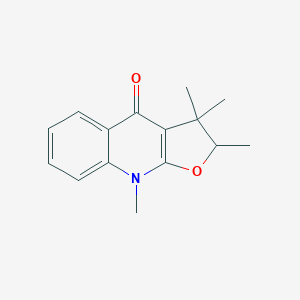
(20R,22R)-20,22-二羟基胆固醇
描述
胆固醇-5-烯-3β,20,22R-三醇,也称为Oxy-16,是一种合成的氧甾醇化合物。氧甾醇是胆固醇的氧化的衍生物,在各种生物过程中发挥着重要作用,包括胆固醇代谢、细胞凋亡和炎症。 Oxy-16 特别以其调节 Hedgehog 信号通路的能力而闻名,该通路在发育过程和疾病机制中至关重要 .
科学研究应用
胆固醇-5-烯-3β,20,22R-三醇在科学研究中具有广泛的应用:
化学: 用作研究甾醇氧化和还原的模型化合物。
生物学: 研究其在调节 Hedgehog 信号通路中的作用,该通路在细胞分化和发育中很重要。
医学: 探索其在治疗与胆固醇代谢相关的疾病方面的潜力,如动脉粥样硬化和骨质疏松症。
作用机制
胆固醇-5-烯-3β,20,22R-三醇主要通过调节 Hedgehog 信号通路发挥其作用。它充当拮抗剂,通过与细胞表面上的特定受体结合来抑制该通路的活性。 这种抑制会导致细胞增殖和分化减少,使胆固醇-5-烯-3β,20,22R-三醇成为治疗涉及异常细胞生长(如癌症)的疾病的潜在治疗剂 .
准备方法
合成路线和反应条件
胆固醇-5-烯-3β,20,22R-三醇是通过胆固醇的氧化合成的。该过程通常涉及在受控条件下使用强氧化剂,如三氧化铬 (CrO₃) 或吡啶氯铬酸 (PCC),以在胆固醇分子上的特定位置引入羟基。 反应在二氯甲烷 (CH₂Cl₂) 等有机溶剂中于低温下进行,以防止过度氧化并确保选择性形成所需的氧甾醇 .
工业生产方法
胆固醇-5-烯-3β,20,22R-三醇的工业生产涉及使用类似氧化剂的大规模氧化过程,但具有增强的安全性和效率协议。 该过程针对高产率和纯度进行了优化,通常采用连续流动反应器来保持一致的反应条件并最大限度地减少有害副产物的风险 .
化学反应分析
反应类型
胆固醇-5-烯-3β,20,22R-三醇会发生各种化学反应,包括:
氧化: 进一步氧化会导致形成更高氧化的衍生物。
还原: 还原反应可以将胆固醇-5-烯-3β,20,22R-三醇转化回胆固醇的含氧量较低的形式。
常用试剂和条件
氧化: 三氧化铬 (CrO₃)、吡啶氯铬酸 (PCC) 和二氯甲烷 (CH₂Cl₂) 等有机溶剂。
还原: 硼氢化钠 (NaBH₄) 或氢化锂铝 (LiAlH₄),在无水条件下。
主要产物
相似化合物的比较
胆固醇-5-烯-3β,20,22R-三醇在氧甾醇中是独一无二的,因为它具有特定的羟基化模式,这赋予了其独特的生物活性。类似的化合物包括:
25-羟基胆固醇: 另一种参与胆固醇代谢和免疫调节的氧甾醇。
7-酮胆固醇: 以其在动脉粥样硬化和氧化应激中的作用而闻名。
24S-羟基胆固醇: 主要参与脑胆固醇代谢和神经保护
属性
IUPAC Name |
(2R,3R)-2-[(3S,8S,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylheptane-2,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O3/c1-17(2)6-11-24(29)27(5,30)23-10-9-21-20-8-7-18-16-19(28)12-14-25(18,3)22(20)13-15-26(21,23)4/h7,17,19-24,28-30H,6,8-16H2,1-5H3/t19-,20-,21-,22-,23-,24+,25-,26-,27+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISBSSBGEYIBVTO-TYKWNDPBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(C(C)(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC[C@H]([C@@](C)([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00975007 | |
| Record name | (20R,22R)-Dihydroxycholesterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00975007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
596-94-1 | |
| Record name | (20R,22R)-20,22-Dihydroxycholesterol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=596-94-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 20,22-Dihydroxycholesterol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000596941 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (20R,22R)-Dihydroxycholesterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00975007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of (20R,22R)-20,22-Dihydroxycholesterol in steroidogenesis?
A: (20R,22R)-20,22-Dihydroxycholesterol is a key intermediate in the biosynthesis of pregnenolone from cholesterol. This conversion is catalyzed by a cytochrome P-450 enzyme system found in the mitochondria of steroid hormone-producing tissues, like the adrenal cortex. [, , , , , ].
Q2: Is there evidence that (20R,22R)-20,22-Dihydroxycholesterol is an enzyme-bound intermediate?
A: Yes, studies have shown that purified bovine adrenocortical cytochrome P-450, specifically the enzyme responsible for side-chain cleavage (P-450scc), contains (22R)-22-hydroxycholesterol, (20R,22R)-20,22-dihydroxycholesterol, and trace amounts of (20S)-20-hydroxycholesterol in its substrate-bound form. The presence of these sterols bound to the enzyme supports their role as intermediates in pregnenolone biosynthesis from cholesterol. [].
Q3: How does the conversion of cholesterol to (20R,22R)-20,22-dihydroxycholesterol occur?
A: Research using oxygen isotopes has demonstrated that the hydroxyl groups on the side chain of (20R,22R)-20,22-dihydroxycholesterol are introduced sequentially from distinct oxygen molecules [, , ]. This finding supports a two-step hydroxylation process where cholesterol is first converted to (22R)-22-hydroxycholesterol and then further hydroxylated to form (20R,22R)-20,22-dihydroxycholesterol.
Q4: Are there other potential intermediates in the conversion of cholesterol to pregnenolone besides (20R,22R)-20,22-dihydroxycholesterol?
A: While (20S)-20-hydroxycholesterol was initially proposed as an intermediate, studies have been unable to confirm its formation from cholesterol in vitro []. Other potential intermediates like 20(22)-olefins and 20,22-epoxides of cholesterol have been investigated. Although these compounds can be converted to pregnenolone in crude enzyme systems, this conversion is insignificant in purified systems containing only the cytochrome P-450scc enzyme system. This suggests that the conversion observed in crude systems may be due to other unrelated enzymes, and that these olefins and epoxides are not obligatory intermediates in pregnenolone biosynthesis [].
Q5: What is the significance of the stereochemistry of the hydroxyl groups in (20R,22R)-20,22-Dihydroxycholesterol?
A: The specific stereochemistry of the hydroxyl groups at C-20 and C-22 in (20R,22R)-20,22-dihydroxycholesterol is crucial for its recognition and processing by the side-chain cleavage enzyme system. Inhibition studies using various cholesterol analogs have shown that the enzyme exhibits greater specificity at the C-20 position compared to C-22 []. This suggests that the natural conformation of cholesterol bound to the enzyme has a fully extended side chain, resembling its crystal structure, and that this conformation is important for the side-chain cleavage reaction [].
Q6: Beyond its role in pregnenolone synthesis, has (20R,22R)-20,22-dihydroxycholesterol been found in other biological contexts?
A: Yes, (20R,22R)-20,22-dihydroxycholesterol has been identified in the bovine corpus luteum, a temporary endocrine gland involved in the regulation of the estrous cycle and pregnancy []. While its exact function in the corpus luteum remains unclear, its presence suggests a potential role beyond steroidogenesis. Additionally, (20,22-dihydroxycholesterol) has been detected in human meconium, the first stool of a newborn infant, specifically in the monosulphate and "disulphate" fractions []. This finding indicates its potential relevance in fetal development and/or early neonatal physiology.
Q7: What are the structural characteristics of (20R,22R)-20,22-Dihydroxycholesterol?
A7: Although specific spectroscopic data is not detailed within the provided abstracts, (20R,22R)-20,22-Dihydroxycholesterol is a derivative of cholesterol featuring two additional hydroxyl (-OH) groups. These hydroxyl groups are located at the C-20 and C-22 positions of the cholesterol side chain, and their stereochemistry is designated as R for both. Its molecular formula and weight can be deduced from its structure.
Q8: How is (20R,22R)-20,22-Dihydroxycholesterol typically synthesized and analyzed?
A: The synthesis of (20R,22R)-20,22-dihydroxycholesterol can be achieved through partial synthesis using cholesterol as the starting material []. The identification and quantification of (20R,22R)-20,22-dihydroxycholesterol, as well as other steroids, can be performed using advanced analytical techniques like gas chromatography-mass spectrometry (GC-MS) [, , ]. These methods provide high sensitivity and selectivity, enabling accurate analysis of complex biological samples.
Q9: What are the future directions in research related to (20R,22R)-20,22-dihydroxycholesterol?
A: Future research could focus on understanding the precise molecular mechanisms by which (20R,22R)-20,22-dihydroxycholesterol interacts with the cytochrome P-450scc enzyme during pregnenolone synthesis. This includes elucidating the structural basis of enzyme-substrate interaction using techniques like X-ray crystallography []. Additionally, investigating the potential roles of (20R,22R)-20,22-dihydroxycholesterol in other tissues like the corpus luteum and its significance in fetal development could provide valuable insights into its broader biological functions. Furthermore, exploring the development of novel inhibitors targeting the cholesterol side-chain cleavage pathway, potentially mimicking the structure and binding properties of (20R,22R)-20,22-dihydroxycholesterol, could be of interest for therapeutic interventions targeting steroid hormone production.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(7-Chloro-4-quinolinyl)-N'-[2-[(7-chloro-4-quinolinyl)amino]ethyl]-1,2-ethanediamine](/img/structure/B121425.png)

![(1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane](/img/structure/B121435.png)

![2,2-Dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(E)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B121445.png)


![Methyl 2-{[5-(trifluoromethyl)-2-pyridyl]sulfonyl}acetate](/img/structure/B121450.png)
![5-[(2S)-2-Aminopropyl]-2-methoxybenzenesulfonamide;hydrochloride](/img/structure/B121453.png)




